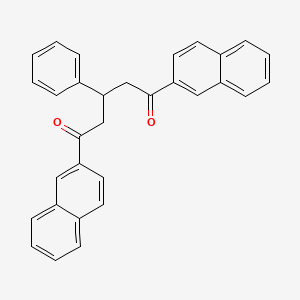
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-di-2-naphthyl-3-phenyl-1,5-pentanedione (DNPP) is a chemical compound that has been extensively used in scientific research for its unique properties. DNPP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol. It is also known as acetylacetone, and its chemical formula is C23H18O2. DNPP has been used in various scientific fields, including chemistry, biochemistry, and medicinal chemistry.
作用机制
DNPP acts as a chelating agent and forms complexes with metal ions such as copper, iron, and zinc. DNPP also acts as a ligand in coordination chemistry and forms coordination complexes with metal ions. The mechanism of action of DNPP in medicinal chemistry is based on its ability to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. DNPP has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
DNPP has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. DNPP has also been shown to exhibit antioxidant activity and to inhibit the production of reactive oxygen species. DNPP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the activity of the anti-apoptotic protein Bcl-2.
实验室实验的优点和局限性
DNPP has several advantages for lab experiments, including its unique properties as a chelating agent and ligand in coordination chemistry. DNPP is also relatively easy to synthesize and is commercially available. However, DNPP has some limitations for lab experiments, including its toxicity and potential side effects. DNPP should be handled with care and used in a well-ventilated area.
未来方向
There are several future directions for DNPP research, including the synthesis of new DNPP derivatives with enhanced properties such as increased solubility and reduced toxicity. DNPP derivatives could be used as potential drug candidates for the treatment of various diseases such as cancer, inflammation, and microbial infections. DNPP could also be used in the development of new materials such as metal-organic frameworks and coordination polymers. DNPP research could also focus on the investigation of the mechanism of action of DNPP in various biological systems and the identification of new targets for drug development.
合成方法
DNPP can be synthesized using various methods, including the Claisen condensation reaction, aldol condensation reaction, and the Michael addition reaction. The Claisen condensation reaction involves the reaction of two molecules of acetylacetone with a base catalyst such as sodium ethoxide or sodium methoxide. The aldol condensation reaction involves the reaction of acetylacetone with an aldehyde or ketone in the presence of a base catalyst. The Michael addition reaction involves the reaction of acetylacetone with a Michael acceptor such as an alpha, beta-unsaturated ketone or aldehyde.
科学研究应用
DNPP has been used in various scientific research applications, including the synthesis of organic compounds, as a chelating agent, and as a ligand in coordination chemistry. DNPP has also been used in medicinal chemistry for the synthesis of drugs such as anti-inflammatory agents, antimicrobial agents, and anticancer agents. DNPP has been shown to exhibit antibacterial, antifungal, and antiviral activities.
属性
IUPAC Name |
1,5-dinaphthalen-2-yl-3-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O2/c32-30(27-16-14-23-10-4-6-12-25(23)18-27)20-29(22-8-2-1-3-9-22)21-31(33)28-17-15-24-11-5-7-13-26(24)19-28/h1-19,29H,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBDRNOTBGTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC3=CC=CC=C3C=C2)CC(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-pyrazinyl)ethyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5034030.png)
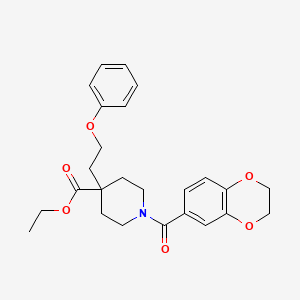
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)
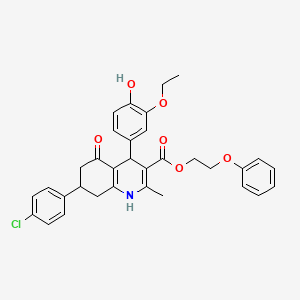
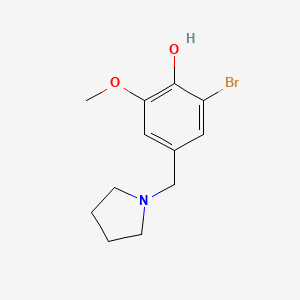
![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)
![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5034084.png)


![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
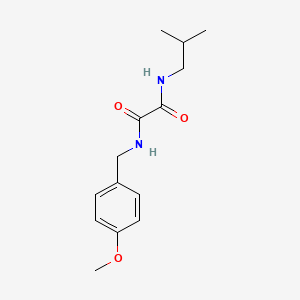
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)
